N-oleoyl leucine

Descripción general

Descripción

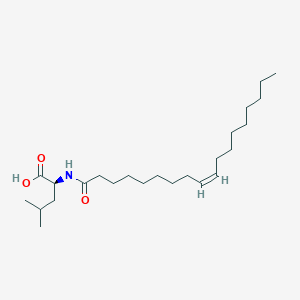

N-Oleoil Leucina es un compuesto clasificado como una N-acil amida, específicamente una oleato de leucina. Es un derivado del aminoácido leucina, donde el grupo carboxilo del ácido oleico se condensa con el grupo amino de la leucina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: N-Oleoil Leucina se puede sintetizar a través de la reacción de Schotten-Baumann, que implica la reacción de leucina con cloruro de oleilo en presencia de una base como el hidróxido de sodio. La reacción generalmente tiene lugar en un solvente orgánico como diclorometano o cloroformo. Las condiciones de reacción incluyen mantener una temperatura baja para evitar reacciones secundarias y garantizar la conversión completa de los reactivos al producto deseado .

Métodos de Producción Industrial: La producción industrial de N-Oleoil Leucina sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores automatizados y un control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía para eliminar cualquier impureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: N-Oleoil Leucina experimenta varias reacciones químicas, que incluyen:

Oxidación: El doble enlace en el grupo oleilo se puede oxidar para formar epóxidos o dioles.

Reducción: El doble enlace se puede reducir para formar derivados saturados.

Sustitución: El enlace amida puede sufrir reacciones de sustitución nucleofílica

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico se utilizan comúnmente.

Reducción: Catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno se utilizan.

Sustitución: Nucleófilos como aminas o alcoholes se pueden utilizar en condiciones básicas

Principales Productos Formados:

Oxidación: Epóxidos, dioles.

Reducción: Derivados saturados de N-acil leucina.

Sustitución: Derivados de leucina N-sustituidos

Aplicaciones Científicas De Investigación

Metabolic Regulation

N-Oleoyl leucine has been identified as a potent modulator of mitochondrial respiration. Research indicates that it acts as a lipid uncoupler, stimulating respiration in isolated mitochondria, cells, and animal models. This uncoupling effect is significant for its potential role in managing energy expenditure and body weight.

- Mechanism of Action : It interacts with mitochondrial transporters, enhancing respiration independent of traditional uncoupling proteins like UCP1. Studies have shown that intraperitoneal administration of this compound in mice leads to increased whole-body energy expenditure and weight loss, suggesting its utility in combating obesity and metabolic disorders .

Cardiometabolic Health

Recent studies have linked this compound to various cardiometabolic outcomes. Its levels in plasma have been associated with significant health markers such as body mass index and waist circumference, indicating its role as a biomarker for metabolic health.

- Clinical Associations : In a cohort study involving 2,351 participants from the Jackson Heart Study, higher levels of this compound were correlated with an increased risk of coronary heart disease and heart failure. The compound's association with these conditions highlights its potential as a target for therapeutic interventions aimed at improving cardiometabolic health .

Biochemical Pathways and Genetic Regulation

The metabolism of this compound is influenced by genetic factors, particularly the CYP4F2 gene, which encodes an enzyme responsible for its hydroxylation. This enzymatic process diversifies the lipid metabolites derived from this compound, potentially altering their biological activity.

- Genetic Insights : The regulation of N-acyl amino acids like this compound through genetic determinants underscores the complexity of lipid metabolism and its implications for personalized medicine. Understanding these pathways could lead to novel strategies for managing metabolic diseases .

Potential Applications in Drug Development

The unique properties of this compound as a hydrolysis-resistant compound make it a candidate for further exploration in drug development. Its ability to modulate energy metabolism could be harnessed for creating new therapeutic agents aimed at obesity and related metabolic disorders.

- Research Directions : Future studies may focus on developing analogs of this compound that retain its beneficial properties while minimizing potential side effects. These compounds could serve as leads for designing novel uncouplers with enhanced therapeutic windows compared to classical agents .

Summary Table of Findings

Mecanismo De Acción

N-Oleoil Leucina ejerce sus efectos desacoplando la respiración mitocondrial, independientemente de la proteína desacopladora 1. Esto conduce a un aumento del gasto energético y una reducción de la acumulación de grasa. El compuesto interactúa con objetivos moleculares específicos, incluidas las enzimas y los transportadores involucrados en el metabolismo de los lípidos y la homeostasis energética .

Compuestos Similares:

N-Linoleoil Leucina: Otra N-acil amida con una porción de ácido linoleico.

N-Palmitoil Leucina: Contiene una porción de ácido palmítico.

N-Estearoil Leucina: Contiene una porción de ácido esteárico .

Comparación: N-Oleoil Leucina es única debido a su interacción específica con las vías mitocondriales y su capacidad para desacoplar la respiración independientemente de la proteína desacopladora 1. Esto lo diferencia de otras N-acil leucinas, que pueden no exhibir los mismos efectos metabólicos .

Comparación Con Compuestos Similares

N-Linoleoyl Leucine: Another N-acyl amide with a linoleic acid moiety.

N-Palmitoyl Leucine: Contains a palmitic acid moiety.

N-Stearoyl Leucine: Contains a stearic acid moiety .

Comparison: N-Oleoyl Leucine is unique due to its specific interaction with mitochondrial pathways and its ability to uncouple respiration independently of uncoupling protein 1. This sets it apart from other N-acyl leucines, which may not exhibit the same metabolic effects .

Actividad Biológica

N-oleoyl leucine is a member of the N-acyl amino acid family, which are bioactive lipids formed by the conjugation of fatty acids to amino acids. This compound has garnered attention for its potential roles in metabolic regulation and energy homeostasis. Recent studies have revealed its involvement in various biological activities, including modulation of thermogenesis, appetite suppression, and potential implications in cardiometabolic diseases.

-

Energy Metabolism and Thermogenesis :

- This compound has been shown to stimulate thermogenesis, which is the process of heat production in organisms. It acts independently of uncoupling protein 1 (UCP1), suggesting a unique pathway for energy expenditure that does not rely on traditional mechanisms associated with brown adipose tissue .

- In murine models, administration of this compound (25 mg/kg, intraperitoneally) resulted in decreased body weight and food intake while preferentially reducing fat mass in diet-induced obesity scenarios .

-

Cardiometabolic Implications :

- Research indicates that plasma levels of this compound correlate with cardiometabolic disease endpoints. In a study involving 2,351 participants from the Jackson Heart Study, elevated levels of this metabolite were associated with an increased risk of coronary heart disease and heart failure .

- The CYP4F2 gene locus has been identified as a genetic determinant influencing plasma levels of this compound, highlighting its potential role in metabolic diversification and lipid signaling pathways .

- Interaction with Receptors :

Table: Summary of Key Studies on this compound

Molecular Targets

This compound interacts with several molecular targets that mediate its biological effects:

- GPR18 : This receptor has been suggested as a mediator for some physiological activities of N-acyl amino acids, including calcium mobilization and anti-inflammatory actions .

- PM20D1 : An enzyme that synthesizes N-acyl amino acids; its activity is crucial for the biosynthesis and regulation of compounds like this compound .

Propiedades

IUPAC Name |

(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOAAMQGRRCHPA-GJCOWUBNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347277 | |

| Record name | N-Oleyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136560-76-4 | |

| Record name | N-Oleyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.